N,N-diethyl-2,5-difluorobenzamide
CAS No.: 131401-55-3
Cat. No.: VC13288770
Molecular Formula: C11H13F2NO
Molecular Weight: 213.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131401-55-3 |
---|---|
Molecular Formula | C11H13F2NO |
Molecular Weight | 213.22 g/mol |
IUPAC Name | N,N-diethyl-2,5-difluorobenzamide |
Standard InChI | InChI=1S/C11H13F2NO/c1-3-14(4-2)11(15)9-7-8(12)5-6-10(9)13/h5-7H,3-4H2,1-2H3 |
Standard InChI Key | JEEJMEMWBHLCKZ-UHFFFAOYSA-N |
SMILES | CCN(CC)C(=O)C1=C(C=CC(=C1)F)F |
Canonical SMILES | CCN(CC)C(=O)C1=C(C=CC(=C1)F)F |
Introduction
The 2,5-substitution pattern introduces steric and electronic effects distinct from the 2,6-isomer, potentially altering reactivity in catalytic systems .
Synthetic Methodologies
Palladium-Catalyzed Ortho-Acylation
The palladium-catalyzed decarboxylative ortho-acylation of tertiary benzamides offers a viable route for synthesizing difluorobenzamide derivatives. In this method, N,N-diethylbenzamide reacts with α-oxocarboxylic acids (e.g., phenylglyoxylic acid) in the presence of Pd(TFA)₂ and (NH₄)₂S₂O₈ oxidant in 1,2-dichloroethane (DCE) at 80°C . For the 2,5-isomer, regioselective acylation would require precise control over directing groups and reaction conditions.
Mechanistic Insights
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Coordination Preferences: Density functional theory (DFT) studies suggest palladium coordinates with the amide oxygen, facilitating ortho-C–H activation .
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Deuterium Exchange Experiments: Reversible C–H palladation occurs at the ortho position, as demonstrated by 30% deuterium incorporation in analogous substrates .
Microbial Conversion of Nitriles
Patent US5206158A describes a microbial process using Rhodococcus species to convert 2,6-difluorobenzonitrile to 2,6-difluorobenzamide . Adapting this method for 2,5-difluorobenzonitrile could yield the target compound, though substrate specificity of nitrile hydratase enzymes may require strain optimization.
Physicochemical Properties and Stability
While direct data on the 2,5-isomer are unavailable, extrapolations from the 2,6-isomer and related benzamides suggest:
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Thermal Stability: Decomposition likely occurs above 200°C, consistent with tertiary benzamides .
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DCE, DMF) due to the amide group’s polarity .
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Acid/Base Resistance: Stable under mild acidic conditions but susceptible to hydrolysis in strong bases via cleavage of the amide bond .
Applications in Organic Synthesis
Directed C–H Functionalization
N,N-Diethylbenzamides serve as substrates in Pd-catalyzed C–H activation reactions. For example:
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Ortho-Acylation: As demonstrated with phenylglyoxylic acid, the 2,5-difluoro derivative could undergo similar transformations to yield polyfunctionalized aromatics .
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Limitations: Steric hindrance from the 2,5-fluoro groups may reduce reaction yields compared to less hindered analogs .
Pharmacological Intermediate
Fluorinated benzamides are precursors in agrochemical and pharmaceutical synthesis. The 2,5-substitution pattern may enhance bioactivity by modulating electronic interactions with biological targets .
Challenges and Future Directions
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Synthetic Accessibility: Developing regioselective methods for 2,5-difluorobenzamide remains a challenge. Catalytic systems favoring meta-directing effects or leveraging transient directing groups could be explored .
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Microbial Optimization: Engineering nitrile hydratase enzymes for improved activity on 2,5-difluorobenzonitrile may enable scalable biosynthesis .
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Computational Modeling: DFT studies could predict reactivity differences between 2,5- and 2,6-isomers, guiding experimental design .
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